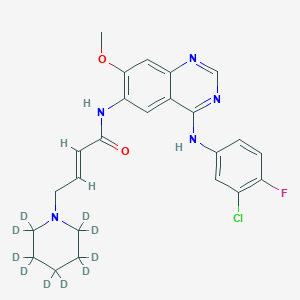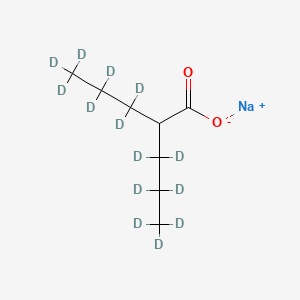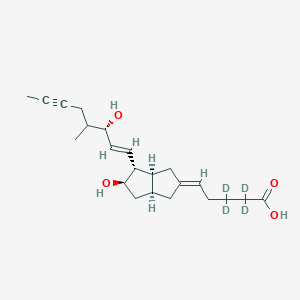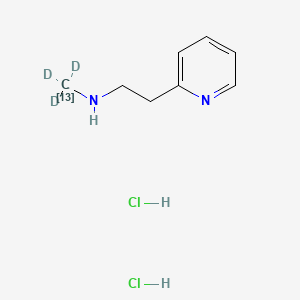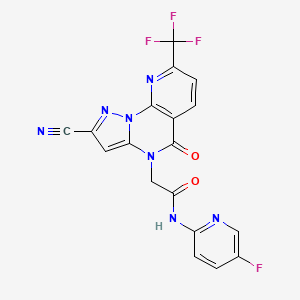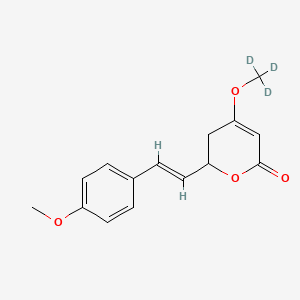
5,6-Dihydroyangonin-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydroyangonin-d3 involves the incorporation of deuterium atoms into the 5,6-Dihydroyangonin molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a palladium or platinum catalyst under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors can enhance the efficiency and yield of the deuterium incorporation process. Additionally, advanced purification techniques such as chromatography and crystallization are employed to obtain high-purity this compound suitable for research and industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: 5,6-Dihydroyangonin-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzene ring or the pyranone moiety, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the reagents and conditions used .
Aplicaciones Científicas De Investigación
5,6-Dihydroyangonin-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of kavalactones and their derivatives.
Medicine: Explored for its potential therapeutic effects, including its role in modulating neurotransmitter systems and its potential use in treating anxiety and other neurological disorders.
Mecanismo De Acción
The mechanism of action of 5,6-Dihydroyangonin-d3 involves its interaction with molecular targets and pathways in biological systems. It is believed to exert its effects by modulating neurotransmitter systems, particularly the gamma-aminobutyric acid (GABA) receptors. This modulation can lead to anxiolytic and sedative effects, making it a potential candidate for treating anxiety and related disorders . Additionally, its antibacterial and antifungal activities are attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes .
Comparación Con Compuestos Similares
Yangonin: A parent compound of 5,6-Dihydroyangonin-d3, known for its psychoactive properties and potential therapeutic effects.
Methysticin: Another kavalactone with similar structural features and biological activities.
Dihydromethysticin: A reduced form of methysticin with distinct pharmacological properties.
Uniqueness: this compound is unique due to the incorporation of deuterium atoms, which can enhance its stability and alter its pharmacokinetic properties. This makes it a valuable tool in research for studying the metabolism and biological effects of kavalactones .
Propiedades
Fórmula molecular |
C15H16O4 |
|---|---|
Peso molecular |
263.30 g/mol |
Nombre IUPAC |
2-[(E)-2-(4-methoxyphenyl)ethenyl]-4-(trideuteriomethoxy)-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C15H16O4/c1-17-12-6-3-11(4-7-12)5-8-13-9-14(18-2)10-15(16)19-13/h3-8,10,13H,9H2,1-2H3/b8-5+/i2D3 |
Clave InChI |
AYXCIWVJOBQVFH-VOLOUVRFSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC1=CC(=O)OC(C1)/C=C/C2=CC=C(C=C2)OC |
SMILES canónico |
COC1=CC(=O)OC(C1)C=CC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


